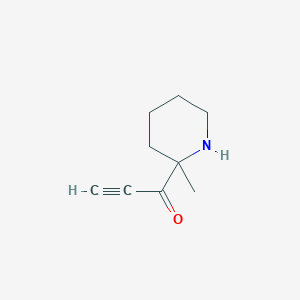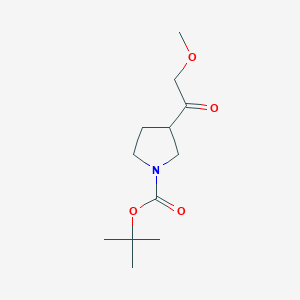
Ureidoglycolic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ureidoglycolic acid is a compound with the chemical formula C3H6N2O4. It is a derivative of glycolic acid, where one of the hydrogen atoms is replaced by a carbamoyl group. This compound is known for its role as a metabolite in various organisms, including bacteria like Escherichia coli and fungi like Saccharomyces cerevisiae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ureidoglycolic acid can be synthesized through the reaction of glycolic acid with urea under controlled conditions. The reaction typically involves heating glycolic acid and urea in the presence of a catalyst to facilitate the formation of the ureido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in a batch or continuous flow reactor, depending on the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: Ureidoglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoacids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ureidoglycolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a metabolite, it plays a role in various metabolic pathways in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of certain polymers and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of ureidoglycolic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets and pathways involved include those related to amino acid metabolism and nitrogen assimilation.
Vergleich Mit ähnlichen Verbindungen
Glycolic Acid: The parent compound of ureidoglycolic acid, differing by the presence of a hydroxyl group instead of a ureido group.
Ureidocarboxylic Acids: A class of compounds similar to this compound, where the ureido group is attached to different carboxylic acids.
Uniqueness: this compound is unique due to its specific structure and the presence of both ureido and hydroxyl groups. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
10346-27-7 |
|---|---|
Molekularformel |
C3H6N2O4 |
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9) |
InChI-Schlüssel |
NWZYYCVIOKVTII-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(NC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)


![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)

![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)

